

Neotuberostemonone's physical and chemical properties.

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Neotuberostemonone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone, a C22-steroidal alkaloid, is a natural product isolated from the roots of Stemona tuberosa. This document provides a detailed overview of its physical and chemical properties, spectroscopic data, and a summary of its known biological activities. While specific experimental protocols for its isolation and the signaling pathways it modulates are not extensively detailed in publicly available literature, this guide consolidates the current knowledge to support further research and development efforts.

Physicochemical Properties

Neotuberostemonone is a white powder.[1] Key physicochemical data are summarized in Table 1. While specific values for melting point, boiling point, and detailed solubility are not consistently reported in publicly available resources, its powder form at room temperature suggests a relatively high melting point. Its classification as an alkaloid indicates it possesses basic nitrogen-containing groups, which may influence its solubility in acidic solutions.

Table 1: Physical and Chemical Properties of **Neotuberostemonone**



Property	Value	Source
CAS Number	954379-68-1	[1]
Molecular Formula	C22H31NO6	[1]
Molecular Weight	405.491 g/mol	[1]
Physical Description	Powder	[1]
Purity	95% - 99% (by HPLC-DAD or HPLC-ELSD)	[1]
Compound Type	Alkaloid	[1]

Spectroscopic Data

The structural elucidation of **Neotuberostemonone** relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR chemical shift assignments for **Neotuberostemonone** are not readily available in the surveyed literature, the structural class of Stemona alkaloids, to which it belongs, is well-characterized by NMR. The spectra would be expected to show characteristic signals for the steroidal backbone, lactone rings, and other functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of **Neotuberostemonone**.[1] The exact mass would be consistent with its molecular formula, C₂₂H₃₁NO₆. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would yield valuable information about the connectivity of the molecule.

Experimental ProtocolsIsolation and Purification



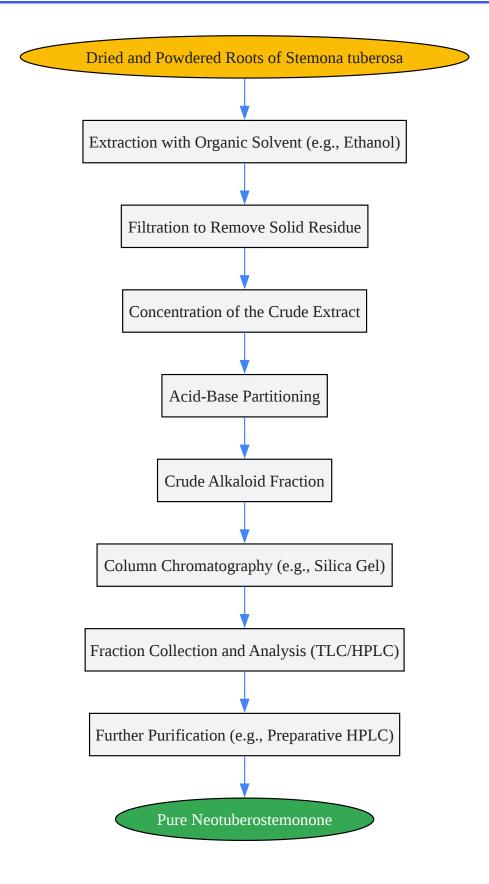




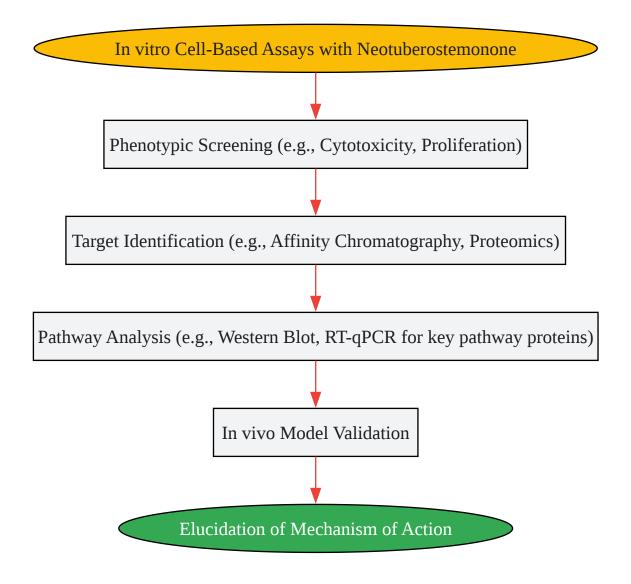
A detailed, standardized protocol for the isolation and purification of **Neotuberostemonone** is not explicitly available. However, based on general procedures for isolating alkaloids from Stemona species, a likely workflow can be inferred.

Workflow for Isolation and Purification of **Neotuberostemonone**









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References

- 1. CAS 954379-68-1 | Neotuberostemonone [phytopurify.com]
- To cite this document: BenchChem. [Neotuberostemonone's physical and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at:



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